4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide
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Overview
Description
The compound “4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide” is a complex organic molecule. It contains a benzylthio group, a dihydronaphtho group, a thiazol group, and a butanamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (from the dihydronaphtho and thiazol groups) suggests that the molecule may have a rigid, planar structure. This could have implications for its chemical reactivity and its interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it’s used. The presence of the benzylthio, dihydronaphtho, thiazol, and butanamide groups suggests that it could participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Thiazolium-ion Based Organic Ionic Liquids
Thiazole derivatives, such as those structurally related to 4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide, have been studied for their potential as organic ionic liquids. These substances can promote specific chemical reactions, like the benzoin condensation of benzaldehyde (Davis & Forrester, 1999).
Synthesis of Cyclic Sulfonamides
The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions has been explored. These compounds include substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides, which are closely related to the chemical structure (Greig, Tozer, & Wright, 2001).
Drug Design for CDK2 Inhibitors
Research into N-(5-Bromo-1,3-thiazol-2-yl)butanamide, a related compound, has shown its effectiveness as a CDK2 inhibitor. This has led to the discovery of potent and selective inhibitors for CDK2, a protein kinase, which is critical for cell cycle regulation and has implications in cancer research (Vulpetti et al., 2006).
Reactivity of N-Aryl- and N-Heteroaryl-N'-Alkylthioureas
Studies have been conducted on the reactivity of N-aryl- and N-heteroaryl-N'-alkylthioureas, leading to the synthesis of new N-pyridylthioureas and thiazolines. This research is relevant for understanding the chemical behavior and potential applications of thiazole derivatives (Rodriguez-Franco, Dorronsoro, Martínez, & Castro, 2001).
Fluorescent Probe for Discrimination of Thiophenols
Development of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols has been achieved using derivatives of thiazole. This has applications in chemical, biological, and environmental sciences for sensitive and selective detection of toxic benzenethiols (Wang, Han, Jia, Zhou, & Deng, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-benzylsulfanyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c25-20(11-6-14-26-15-16-7-2-1-3-8-16)23-22-24-21-18-10-5-4-9-17(18)12-13-19(21)27-22/h1-5,7-10H,6,11-15H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBKWYZKKQDPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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